4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming complex aromatic compounds with multiple functional groups. The primary name "this compound" indicates the presence of a benzonitrile base structure with a substituted ethyl chain at the para position relative to the nitrile group. The structural interpretation reveals that the compound contains a benzene ring with a cyano group (nitrile) at position 1, while the ethyl side chain at position 4 carries both a hydroxyl group at carbon 1 and a methylamino group at carbon 2 of the side chain.
The molecular architecture demonstrates specific stereochemical considerations, as the compound possesses a chiral center at the carbon bearing the hydroxyl group. This stereochemical complexity necessitates additional nomenclature specifications when absolute configuration is defined. The systematic name emphasizes the hierarchical naming approach where the benzonitrile serves as the parent structure, and the substituted ethyl chain represents the principal substituent requiring detailed specification of functional group positions.
Structural analysis reveals that the compound exhibits characteristic bond angles and geometric arrangements typical of aromatic systems with electron-withdrawing nitrile groups. The nitrile functionality at the para position relative to the substituted ethyl chain creates an electron-deficient aromatic system that influences the overall electronic distribution throughout the molecule. The side chain conformation is influenced by intramolecular hydrogen bonding possibilities between the hydroxyl and amino groups, which may stabilize specific conformational arrangements and affect the compound's physical and chemical properties.
The International Union of Pure and Applied Chemistry systematic approach to naming this compound also considers alternative naming conventions that might emphasize different structural features. For instance, the compound could potentially be viewed as a derivative of phenylethanol with nitrile and methylamino substitutions, though the benzonitrile-based naming convention remains the most widely accepted and systematically consistent approach according to current nomenclature standards.
Synonyms and Registry Identifiers Across Chemical Databases
Chemical database registration systems employ various synonyms and identifiers to catalog this compound across multiple platforms and research contexts. The Chemical Abstracts Service registry number 672326-24-8 serves as the primary identifier for this specific compound structure. However, database searches reveal the existence of closely related structural variants with distinct registry numbers, such as compound 672326-25-9, which represents the meta-substituted positional isomer 3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile.
PubChem database entries provide comprehensive coverage of related structures and constitutional isomers, with multiple compound identification numbers assigned to various stereoisomeric and substitution pattern variants. The compound appears in chemical supplier databases with catalog numbers such as those found in research chemical suppliers, where it is typically offered at purity levels of 95% or higher for research applications. The molecular weight is consistently reported as 176.21 to 176.22 grams per mole across different database sources, with the molecular formula C₁₀H₁₂N₂O universally recognized.
International chemical registry systems maintain records of this compound under various naming conventions that reflect different emphasis on structural features. Some databases may list synonyms that prioritize the amino alcohol functionality, while others emphasize the benzonitrile core structure. The systematic cataloging across databases ensures that researchers can locate the compound regardless of the specific naming convention employed in their search strategies.
Database cross-referencing reveals connections to related compound families, including epinephrine analogs and other catecholamine-related structures, though this compound lacks the characteristic catechol (dihydroxybenzene) ring system present in natural catecholamines. This distinction is important for database classification purposes and helps prevent confusion with pharmacologically active compounds that share similar side chain structures but possess different aromatic substitution patterns.
Molecular Formula and Constitutional Isomer Analysis
The molecular formula C₁₀H₁₂N₂O encompasses this compound and defines the specific atomic composition that characterizes this compound class. This formula corresponds to a molecular weight of 176.21 grams per mole and establishes the fundamental elemental ratios that must be maintained across all constitutional isomers sharing the same molecular formula. The formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, creating multiple possibilities for constitutional isomeric arrangements.
Constitutional isomer analysis reveals several structurally distinct compounds that share the C₁₀H₁₂N₂O molecular formula while exhibiting different connectivity patterns and functional group arrangements. The most notable constitutional isomer is 3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile, which maintains the same functional groups but relocates the substituted ethyl chain to the meta position relative to the nitrile group. This positional isomerism creates compounds with potentially different physical properties, chemical reactivity patterns, and biological activities despite identical molecular formulas.
Additional constitutional isomers within this molecular formula class include compounds where the nitrile group may be repositioned to different aromatic carbons while maintaining the hydroxyl-methylamino ethyl side chain at various positions. The systematic exploration of these isomeric possibilities demonstrates the complexity inherent in organic compound families with multiple functional groups and substitution sites. Each constitutional isomer requires distinct Chemical Abstracts Service registry numbers and specific nomenclature to avoid confusion in chemical literature and database systems.
Constitutional Isomer Comparison Table
| Compound Name | CAS Number | Nitrile Position | Side Chain Position | Molecular Formula |
|---|---|---|---|---|
| This compound | 672326-24-8 | Position 1 | Position 4 | C₁₀H₁₂N₂O |
| 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile | 672326-25-9 | Position 1 | Position 3 | C₁₀H₁₂N₂O |
The molecular formula analysis also encompasses consideration of stereoisomeric possibilities, particularly those arising from the chiral center present in the substituted ethyl side chain. While stereoisomers share identical molecular formulas and constitutional connectivity, they represent distinct three-dimensional arrangements that may exhibit different physical and chemical properties. The presence of the chiral carbon in this compound creates the possibility for enantiomeric pairs, though specific stereochemical assignments require detailed structural analysis beyond basic molecular formula considerations.
Computational analysis of the molecular formula C₁₀H₁₂N₂O reveals characteristic features such as the degree of unsaturation, which equals six for this compound class. This unsaturation index accounts for the benzene ring (four degrees) and the nitrile group (two degrees), confirming that no additional ring systems or multiple bonds are present beyond these identified structural features. The formula analysis provides essential information for spectroscopic identification, synthetic planning, and chemical property prediction across the entire family of constitutional and stereoisomeric variants sharing this molecular composition.
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPPDMTYYWSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Henry Reaction Followed by Reduction and Methylation
Step 1: Henry Reaction
4-Cyanobenzaldehyde reacts with nitromethane in the presence of a base (e.g., K$$2$$CO$$3$$) to form 4-(2-nitro-1-hydroxyethyl)benzonitrile. This step proceeds via nucleophilic addition of the nitroalkane to the aldehyde, yielding a β-nitro alcohol intermediate.
Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H$$2$$, Pd/C) or stoichiometric reduction (NaBH$$4$$/NiCl$$_2$$) converts the nitro group to an amine, producing 4-(2-amino-1-hydroxyethyl)benzonitrile. Selectivity for the primary amine is critical to avoid over-reduction.
Step 3: N-Methylation
The primary amine undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH). Solvent choice (THF or DMF) influences reaction efficiency, with yields ranging from 65–80%.
Reductive Amination Pathway
Step 1: Ketone Synthesis
4-Cyanophenylacetone is synthesized via Friedel-Crafts acylation of benzonitrile, though this method risks nitrile hydrolysis under acidic conditions.
Step 2: Reductive Amination
The ketone reacts with methylamine in the presence of a reducing agent (NaBH$$3$$CN or H$$2$$/Pd). This one-pot method avoids isolation of intermediates, achieving yields up to 75%.
Industrial-Scale Optimization
Catalytic Systems
Palladium catalysts (e.g., Pd-G2-XPhos) enhance reaction rates in hydrogenation steps, while ligands like XPhos improve selectivity (Table 1).
Table 1: Catalyst Performance in Hydrogenation
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | None | 68 | 92 |
| Pd-G2-XPhos | XPhos | 82 | 98 |
Solvent and Temperature Effects
Methanol and ethanol are preferred for their ability to solubilize intermediates while minimizing side reactions. Reactions conducted at 0–5°C improve stereochemical control during the Henry reaction.
Challenges and Mitigation Strategies
Nitrile Stability
The benzonitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. Buffered systems (pH 6–8) and low temperatures (<10°C) are essential to preserve integrity.
Byproduct Formation
Over-methylation or dimerization can occur during N-methylation. Stepwise addition of methylating agents and excess methylamine suppresses these side reactions.
Emerging Methodologies
Enzymatic Synthesis
Recent advances employ transaminases for asymmetric synthesis of the hydroxyethylamine side chain, achieving enantiomeric excess >90%.
Flow Chemistry
Continuous-flow systems reduce reaction times from hours to minutes, particularly in hydrogenation and methylation steps, with reported throughputs of 1.2 kg/day.
Chemical Reactions Analysis
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[1-Oxo-2-(methylamino)ethyl]benzonitrile.
Reduction: Formation of 4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is characterized by the following structural formula:
- Molecular Formula: C10H12N2O
- Molecular Weight: 176.22 g/mol
- CAS Number: 672326-24-8
This compound features a hydroxyl group, a methylamino group, and a benzonitrile moiety, contributing to its reactivity and utility in various chemical reactions.
Applications in Biochemistry
Organic Buffer in Biological Systems
One notable application of this compound is its use as an organic buffer in biological and biochemical applications. Buffers are essential for maintaining pH levels in biochemical reactions, which is critical for enzyme activity and stability. The compound's ability to stabilize pH makes it valuable in laboratory settings where precise conditions are necessary for experiments involving enzymes or other biological molecules .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as aromatase inhibitors, which are important in the treatment of hormone-responsive cancers such as breast cancer .
Medicinal Chemistry Applications
Potential Therapeutic Uses
Research indicates that derivatives of this compound exhibit significant biological activity. For example, compounds synthesized from this structure have shown promising results in binding assays related to aromatase inhibition, with low IC50 values suggesting high potency . Such properties make it a candidate for further development in cancer therapeutics.
Case Study: Aromatase Inhibitors
A study involving the synthesis of derivatives based on this compound demonstrated their effectiveness as imaging agents for aromatase activity in vivo. These compounds showed high accumulation in target tissues, indicating their potential as diagnostic tools for evaluating estrogen-related pathologies .
Data Table: Summary of Key Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemistry | Organic buffer | Stabilizes pH; essential for enzyme activity |
| Medicinal Chemistry | Synthesis of bioactive compounds | Potential aromatase inhibitors with low IC50 values |
| Imaging/Diagnostics | Probes for aromatase imaging | High tissue accumulation; useful for cancer diagnostics |
Mechanism of Action
The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzonitrile moiety may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile with key analogues:
Key Differences and Implications
Substituent Complexity and Bioactivity The target compound’s hydroxyethyl-methylamino side chain provides flexibility and hydrogen-bonding capacity, contrasting with LPCRW0005, which includes a nitro and dimethoxy-phenyl group. These bulky substituents enhance LPCRW0005’s binding to the rhinovirus capsid but may reduce metabolic stability . Compound 159 incorporates a benzimidazole-piperidine moiety, enabling interactions with malaria targets but increasing molecular weight and synthetic complexity .
However, this reduces water solubility, as seen in nitrile derivatives (e.g., log KOW = -2.59 for epinephrine vs. higher hydrophobicity in benzonitriles) .
Hydrogen-Bonding and Stability 4-(2-Hydroxy-benzyl-idene-amino)-benzonitrile forms strong intramolecular O-H⋯N hydrogen bonds, enhancing planar rigidity . The target compound’s hydroxyl and methylamino groups may instead participate in intermolecular H-bonding, influencing crystal packing or receptor interactions.
Biological Activity
4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, also known by its CAS number 672326-24-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H17N2O
- Molecular Weight : 219.29 g/mol
- IUPAC Name : this compound
The compound features a benzonitrile moiety with a hydroxyl and a methylamino group attached to an ethyl chain, which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways that regulate cellular responses.
- Gene Expression : The compound may influence gene expression related to cell growth and apoptosis, thereby affecting cellular proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Potential protective effects in models | |
| Antimicrobial | Inhibition of microbial growth |
Case Study Analysis
In a study examining the anticancer properties of this compound, researchers found that it exhibited significant antiproliferative effects on Ewing's sarcoma cell lines. The compound demonstrated a GI50 value of approximately 20 μM, indicating effective inhibition at relatively low concentrations .
Another investigation focused on its neuroprotective capabilities, where it was shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 4-(2-oxoethyl)benzonitrile) with methylamine, using catalysts like sodium cyanoborohydride or transition-metal complexes (e.g., Fe-based catalysts as in hydrosilylation reactions ). Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization may require pH control (e.g., buffered conditions at pH 6–7) and inert atmospheres to prevent oxidation of the hydroxyl group.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the nitrile carbon (~110–120 ppm in 13C NMR) and hydroxyl proton (δ 4.8–5.2 ppm, exchangeable in D2O) . The methylamino group (CH3NH-) appears as a singlet at δ 2.3–2.7 ppm (1H NMR).
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (O-H/N-H stretches) confirm functional groups.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with accurate mass matching the molecular formula (C10H12N2O).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can stability studies be designed to evaluate this compound under physiological and storage conditions?
- Methodological Answer : Accelerated stability testing per ICH Q1A guidelines:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC-MS to identify products (e.g., oxidation of hydroxyl group or hydrolysis of nitrile).
- Thermal Stability : Store solid samples at 40°C/75% RH for 6 months; analyze crystallinity changes via PXRD .
- Light Sensitivity : Expose to UV-Vis light (ICH Option 2) to detect photodegradation pathways .
Q. What computational strategies predict the biological activity and metabolic pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitrile vs. hydroxyl groups) .
- Molecular Docking : Screen against β-adrenergic receptors (PDB ID: 2RH1) to assess binding affinity; compare with known agonists (e.g., isoproterenol).
- ADMET Prediction : Tools like SwissADME estimate logP (octanol/water partition coefficient) and CYP450 metabolism profiles .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Shake-Flask Method : Measure solubility in water, DMSO, and ethanol at 25°C using saturated solutions filtered through 0.22 µm membranes; quantify via UV-Vis calibration curves.
- Co-Solvency Studies : Use water-ethanol mixtures to determine logP values; validate with HPLC retention times .
- Controlled Variables : Ensure solvent purity (HPLC-grade) and degas solvents to avoid bubble formation during measurements .
Q. What role does stereochemistry play in the compound’s intermolecular interactions and crystallinity?
- Methodological Answer :
- Chiral Resolution : Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines) and separate using chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., O-H···N≡C interactions in the crystal lattice) .
- Thermodynamic Studies : Compare melting points and solubility of enantiomers to assess enantiomer-specific lattice energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
